molecular formula C13H8Cl2N2OS2 B3000900 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide CAS No. 476626-89-8

2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide

Cat. No.: B3000900
CAS No.: 476626-89-8
M. Wt: 343.24
InChI Key: LEHOWWNYBBOPQI-SSZFMOIBSA-N
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Description

2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide (CAS 393838-64-7) is a chemical compound with the molecular formula C13H7Cl3N2OS2 and a molecular weight of 377.68 g/mol . It is supplied with a purity of 95% or higher, intended for Research Use Only and not for diagnostic or therapeutic applications. This compound belongs to the class of benzothiazole derivatives, a highly significant scaffold in medicinal chemistry and drug discovery . The benzothiazole ring system is a privileged structure found in molecules with a broad spectrum of documented biological activities. Researchers investigate such compounds for their potential as antimicrobial, anticancer, antitubercular, anticonvulsant, and anti-inflammatory agents . The specific molecular architecture of this reagent, featuring a dichlorothiophene carboxamide group linked to a dihydrobenzothiazolylidene core, makes it a valuable intermediate for constructing novel compound libraries. It is primarily used in chemical biology, pharmaceutical development, and agrochemical research for probing biological mechanisms and creating new structure-activity relationships (SAR) .

Properties

IUPAC Name

2,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-17-8-4-2-3-5-9(8)19-13(17)16-12(18)7-6-10(14)20-11(7)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOWWNYBBOPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-methylbenzothiazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity or receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several heterocyclic systems:

  • Thiazolo-pyrimidine derivatives (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ): These feature a thiazole ring fused to pyrimidine, with electron-withdrawing substituents (e.g., cyano groups) enhancing stability. Unlike the target compound, these lack the dichlorothiophene moiety but exhibit similar planar configurations.
  • Thiadiazole derivatives (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ): These incorporate a thiadiazole ring with acryloyl substituents, differing in aromaticity and electronic properties compared to the benzothiazole-thiophene system.

Key Structural Differences:

Compound Class Core Structure Key Substituents Planarity
Target Compound Benzothiazole-thiophene 2,5-Dichloro, carboxamide High (Z-configuration)
Thiazolo-pyrimidine Thiazole-pyrimidine Cyano, methylfuryl Moderate
Thiadiazole Thiadiazole Dimethylamino-acryloyl, benzamide Variable

Physicochemical Properties

Melting points, solubility, and spectroscopic data highlight functional group influences:

  • thiazolo-pyrimidine derivatives: 243–246°C ). Thiadiazole derivatives: Lower melting points (e.g., 200°C for N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ), attributed to flexible substituents.
  • IR/NMR Signatures:
    • The target compound’s dichlorothiophene would show C-Cl stretches (600–800 cm⁻¹), while the carboxamide group exhibits NH/CO peaks (~3300 cm⁻¹ and ~1680 cm⁻¹, respectively). Similar NH/CO patterns are seen in thiazolo-pyrimidines .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound N/A ~1680 (C=O), ~600–800 (C-Cl) N/A
Thiazolo-pyrimidine (11a) 243–246 3,436 (NH), 2,219 (CN) 2.24 (CH₃), 7.94 (=CH)
Thiadiazole (4g) 200 1,690 (C=O) 7.10–7.82 (ArH), 9.59 (NH)

Biological Activity

2,5-Dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring substituted with dichloro and benzothiazole moieties. Its structure can be represented as follows:

CxHyCl2NzO\text{C}_x\text{H}_y\text{Cl}_2\text{N}_z\text{O}

Anticancer Properties

Recent studies have demonstrated that derivatives of benzothiazole and thiophene exhibit significant anticancer properties. The compound has shown selective cytotoxicity against various tumorigenic cell lines while sparing normal cells. For instance:

Cell LineEC50 (ng/mL)
WI-38 VA-1332
MDA-MB-23130
SK-Hep-128
NUGC-3290

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it has been proposed that the compound may inhibit specific signaling pathways involved in cell growth and survival. For example, some studies indicate that it could act as an inhibitor of the p56lck kinase, which plays a crucial role in T-cell activation .

Study 1: In Vitro Antiproliferative Activity

In a controlled study, the compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on normal fibroblast cells showed that while the compound effectively inhibited tumor cell growth, it exhibited minimal toxicity towards non-cancerous cells. This selectivity is critical for reducing side effects in potential therapeutic applications .

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